Ginsenoside Rk2

Overview

Description

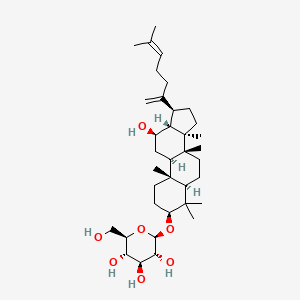

Ginsenoside Rk2 (C₃₆H₆₀O₇; molecular weight: 604.9 g/mol) is a rare dehydroprotopanaxadiol (dPPD)-type saponin formed during the thermal processing of ginseng. Its structure features a double bond at the C-20 position, distinguishing it from protopanaxadiol (PPD)-type ginsenosides like Rh2 and Rg3 . Rk2 is noted for its anti-inflammatory, anti-apoptotic, and hepatoprotective properties, particularly in liver injury models such as hepatic ischemia-reperfusion injury (IRI) and alcoholic liver disease (ALD). It exerts these effects by modulating key pathways, including AKT membrane translocation and NLRP3 inflammasome inhibition .

Preparation Methods

Enzymatic and Organic Acid Combinatorial Processing

Mechanistic Basis of Ginsenoside Conversion

The enzymatic-organic acid method leverages glycoside hydrolases to selectively modify precursor ginsenosides, followed by organic acid treatment to induce structural rearrangements. This two-step process capitalizes on the abundance of PPD-type ginsenosides (e.g., Rb1, Rb2, Rc, Rd) in crude ginseng extracts, which serve as substrates for enzymatic de-glycosylation. Viscozyme, a multi-enzyme complex containing β-glucosidase, hemicellulase, and cellulase activities, hydrolyzes the glucose moieties at the C-3 and C-20 positions of these precursors, yielding ginsenoside F2 as an intermediate . Subsequent treatment with organic acids such as citric or malic acid at elevated temperatures (80–100°C) triggers dehydration and cyclization reactions, culminating in the formation of Rk2 alongside Rh2 and Rh3 .

Optimization of Reaction Parameters

Key variables influencing Rk2 yield include enzyme concentration, acid type, temperature, and reaction duration. Patent data indicate that a viscozyme concentration of 1–2% (w/v) applied to crude saponins for 24–48 hours achieves near-complete conversion of Rb1/Rc to F2 . Subsequent acid treatment at pH 3.5–4.0 with 0.5 M citric acid for 6–8 hours at 90°C maximizes Rk2 production, with yields exceeding 60% of total transformed saponins . The table below summarizes critical parameters for this method:

| Parameter | Optimal Range | Effect on Rk2 Yield |

|---|---|---|

| Enzyme Concentration | 1.5–2.0% (w/v) | Higher concentrations reduce processing time but risk protein denaturation |

| Acid Type | Citric > Malic > Tartaric | Citric acid induces optimal cyclization with minimal byproducts |

| Temperature | 85–95°C | Temperatures >100°C promote degradation; <80°C slow reaction kinetics |

| Reaction Time | 6–8 hours | Prolonged durations (>10h) decrease yield due to side reactions |

This method’s scalability is evidenced by its adoption in industrial patents, which report batch yields of 12–15 g Rk2 per kilogram of crude saponins .

Acid-Catalyzed Dehydration of Precursor Ginsenosides

Direct Acid Transformation Pathways

The acid-catalyzed method bypasses enzymatic pretreatment by subjecting native ginsenosides to strongly acidic conditions, inducing simultaneous de-glycosylation and dehydration. For example, refluxing Rb1 or Rc in 0.1–1.0 M HCl at 70–90°C for 2–4 hours generates Rk2 via intermediate formation of Rg3 and Rh2 . This route exploits the acid lability of the glycosidic bonds and the propensity of PPD aglycones to undergo cyclization under dehydrating conditions.

Comparative Efficiency of Acid Systems

Sulfuric, hydrochloric, and phosphoric acids have been evaluated for Rk2 synthesis, with hydrochloric acid demonstrating superior selectivity. A study comparing 0.5 M solutions of these acids at 80°C revealed the following yields after 3 hours :

| Acid Type | Rk2 Yield (%) | Major Byproducts |

|---|---|---|

| Hydrochloric (HCl) | 58.2 ± 3.1 | Rk3 (12.1%), Rh4 (8.9%) |

| Sulfuric (H₂SO₄) | 42.7 ± 2.8 | Rk1 (18.3%), Rh2 (14.5%) |

| Phosphoric (H₃PO₄) | 35.4 ± 2.1 | Unidentified derivatives |

The higher chloride ion mobility in HCl facilitates protonation of glycosidic oxygen atoms, accelerating hydrolysis. However, excessive acid strength (>1.5 M) or prolonged reaction times (>5h) promote over-dehydration, yielding non-target derivatives like Rk3 .

Precursor Extraction and Isolation Techniques

Extraction of Native Ginsenosides

While direct Rk2 extraction from ginseng is impractical due to its scarcity, obtaining precursor ginsenosides (Rb1, Rc, Rd) requires optimized extraction protocols. Soxhlet extraction with methanol or water-saturated n-butanol remains the gold standard for initial saponin enrichment, achieving total ginsenoside contents of 46.1–79.5 mg/g dried ginseng . Heat reflux extraction (HRE) with 70% ethanol at 80°C for 6 hours further concentrates PPD-type saponins, providing a 52.1 mg/g yield of Rb1-dominated fractions .

Advanced Extraction Technologies

Emerging techniques like high-pressure microwave-assisted extraction (HPMAE) enhance precursor recovery rates. Operating at 400–450 kPa with 70% ethanol, HPMAE reduces processing time to 10–15 minutes while increasing Rb1 yields to 18.5 mg/g, outperforming conventional Soxhlet methods by 16–20% . These advancements ensure a consistent supply of precursors for downstream Rk2 synthesis.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

The enzymatic-organic acid method produces higher Rk2 purity (92–95%) compared to acid-catalyzed routes (85–88%), as enzymatic specificity minimizes byproduct formation . However, acid transformation requires fewer steps and lower capital investment, making it preferable for small-scale applications.

Industrial Scalability and Cost

Enzymatic processing involves substantial enzyme costs ($120–150 per kilogram of product), whereas acid methods utilize inexpensive reagents (<$20/kg). Nevertheless, the enzymatic route’s higher yields and selectivity justify its use in pharmaceutical-grade Rk2 production.

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rk2 undergoes various chemical reactions, including:

Dehydration: Conversion from ginsenoside Rh2 to this compound through the loss of a water molecule.

Oxidation and Reduction: These reactions can modify the hydroxyl groups and other functional groups on the ginsenoside molecule.

Substitution: Replacement of sugar moieties attached to the ginsenoside structure

Common Reagents and Conditions:

Formic Acid: Used in the dehydration process.

Methanol: Used for extraction from ginseng roots.

Major Products Formed:

This compound: The primary product of the dehydration of ginsenoside Rh2.

Other Minor Ginsenosides: Such as ginsenoside Rh3, which can be formed alongside this compound

Scientific Research Applications

Hepatic Ischemia-Reperfusion Injury

Overview : Ginsenoside Rk2 has been identified as a promising agent for alleviating hepatic ischemia-reperfusion injury (IRI), a condition that poses serious risks during liver surgeries and transplants.

- Mechanism of Action : Rk2 protects against hepatic IRI by activating the AKT signaling pathway. It binds directly to AKT1, facilitating its translocation to the plasma membrane, which enhances its interaction with PDPK1 and promotes downstream signaling activation. This mechanism significantly reduces inflammation and apoptosis in hepatocytes subjected to oxygen-glucose deprivation and reperfusion .

- Research Findings : In vivo studies demonstrated that Rk2 administration resulted in a dose-dependent reduction in liver injury markers in mice models of hepatic IRI. The compound's ability to mitigate inflammatory responses and cell death underscores its potential as a therapeutic agent for liver protection .

Alcoholic Liver Disease

Overview : this compound exhibits protective effects against alcoholic liver disease (ALD), which is characterized by inflammation and liver damage due to excessive alcohol consumption.

- Mechanism of Action : Rk2 acts as an inhibitor of the NLRP3 inflammasome, a critical mediator of inflammation in ALD. By inhibiting NLRP3 signaling, Rk2 reduces alcohol-induced liver inflammation and oxidative stress, thereby protecting liver function .

- Research Findings : Animal studies revealed that treatment with Rk2 significantly improved liver histology and reduced serum aminotransferase levels in mice subjected to chronic alcohol feeding. The compound also mitigated intestinal barrier dysfunction associated with ALD by enhancing NLRP6 inflammasome activity .

Ulcerative Colitis

Overview : Recent studies indicate that this compound may be effective in treating ulcerative colitis, an inflammatory bowel disease characterized by chronic inflammation of the colon.

- Mechanism of Action : Rk2 promotes cell viability and suppresses apoptosis in intestinal epithelial cells while reducing the release of pro-inflammatory cytokines. It inhibits the ERK/MEK signaling pathway, which is often overactivated during inflammatory responses .

- Research Findings : In vitro experiments demonstrated that Rk2 effectively reduced inflammatory markers in HT-29 cells, suggesting its potential as a therapeutic agent for managing ulcerative colitis .

Anticancer Properties

Overview : this compound has shown potential anticancer effects, particularly through its antiproliferative properties against various cancer cell lines.

- Mechanism of Action : While specific mechanisms are still being elucidated, preliminary studies suggest that Rk2 may induce cell cycle arrest and apoptosis in cancer cells through multiple signaling pathways .

- Research Findings : Although the cytotoxic effects of Rk2 were moderate compared to other ginsenosides, it demonstrated significant antiproliferative activity at higher concentrations, indicating its potential role in cancer therapy .

Summary Table of Applications

| Application | Mechanism of Action | Research Findings |

|---|---|---|

| Hepatic Ischemia-Reperfusion | Activates AKT signaling pathway; reduces inflammation | Protects hepatocytes from IRI-induced damage |

| Alcoholic Liver Disease | Inhibits NLRP3 inflammasome; reduces oxidative stress | Improves liver function in animal models |

| Ulcerative Colitis | Suppresses pro-inflammatory cytokines; inhibits ERK/MEK | Enhances cell viability; reduces inflammation |

| Anticancer Properties | Induces apoptosis; potential cell cycle arrest | Moderate antiproliferative effects observed |

Mechanism of Action

Ginsenoside Rk2 exerts its effects through multiple mechanisms:

Apoptosis Induction: It promotes the programmed cell death of cancer cells by activating apoptotic pathways.

Inflammation Regulation: It modulates inflammasome signaling pathways, reducing inflammation in liver diseases.

Cell Proliferation Inhibition: It inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth .

Comparison with Similar Compounds

Structural Comparisons

Key Insight :

- Rk2 and Rh3 are positional isomers , sharing a double bond at C-20(22) but differing in glycosylation. This structural variance underpins their divergent bioactivities .

- Rk2’s lack of a hydroxyl group at C-20 enhances its membrane permeability compared to Rh2 and Rg3 .

Pharmacological Activity Comparisons

Key Insights :

- Rk2’s AKT1 binding is unique among dPPD-type ginsenosides, making it superior in mitigating hepatic IRI .

- Rh3 outperforms Rk2 in nephroprotection due to its enhanced interaction with JNK/ERK pathways, attributed to its glycosylation pattern .

- Rg3 has the highest bioavailability (AUC: 1200 ng·h/mL vs. Rh2’s 400 ng·h/mL), explaining its prominence in oral formulations .

Pharmacokinetic Profiles

Key Insight :

- Rk2’s shorter half-life (2.5 h) compared to Rg3 (5.5 h) limits its therapeutic window, necessitating controlled-release formulations .

Clinical and Industrial Relevance

Biological Activity

Ginsenoside Rk2 is a rare dammarane-type triterpenoid saponin derived from ginseng, known for its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, particularly in anti-inflammatory and neuroprotective contexts. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is classified as a dehydroprotopanaxadiol saponin, and its molecular formula is C30H50O9. This structure allows it to interact with various biological pathways, influencing cellular functions.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, particularly in models of ulcerative colitis (UC). A study demonstrated that Rk2 significantly promoted cell viability and suppressed apoptosis in human colorectal adenocarcinoma Caco-2 cells under UC conditions. The compound reduced the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a concentration-dependent manner. Mechanistically, Rk2 was shown to inhibit the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MEK) pathway by upregulating SIRT1, which further attenuated inflammation .

2. Neuroprotective Effects

Research has indicated that this compound can protect neurons from damage caused by oxidative stress and inflammation. In an animal model of alcoholic liver disease (ALD), Rk2 administration resulted in reduced serum aminotransferase levels and improved liver histology. The compound acted as an NLRP3 inflammasome inhibitor, mitigating alcohol-induced liver inflammation and enhancing intestinal barrier function . These findings suggest that Rk2 may have broader implications for neuroprotection against various neurodegenerative conditions.

3. Cytotoxicity Against Cancer Cells

This compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that Rk2 exhibited cytotoxicity against several human cancer cell lines, including colorectal and breast cancer cells. The mechanisms of action include the induction of apoptosis and inhibition of cell proliferation . The compound's ability to modulate inflammatory responses may further enhance its anticancer potential by creating a less favorable environment for tumor growth.

Ulcerative Colitis Model Study

In a controlled study involving co-cultured human intestinal epithelial THP-1 cells and Caco-2 cells, this compound was administered at varying concentrations. The results indicated:

- Cell Viability : Increased significantly with higher concentrations of Rk2.

- Apoptosis : Reduced apoptosis rates were observed.

- Cytokine Levels : Notable decreases in IL-1β, IL-6, and TNF-α were recorded.

The study concluded that this compound effectively restores cellular function in models of ulcerative colitis through modulation of inflammatory pathways .

Alcoholic Liver Disease Study

In an experimental model using mice subjected to chronic ethanol feeding, this compound was administered at doses of 5 mg/kg and 30 mg/kg. Key findings included:

- Liver Injury Markers : Significant reduction in serum aminotransferase levels.

- Histological Improvements : Enhanced liver histology with decreased lipid accumulation.

- Inflammatory Response : Inhibition of the NLRP3 inflammasome signaling pathway.

These results indicate that this compound may serve as a promising therapeutic agent for ALD and related inflammatory conditions .

Research Findings Summary

| Activity | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of ERK/MEK pathway | Reduced cytokine release (IL-1β, IL-6) in UC models |

| Neuroprotective | NLRP3 inflammasome inhibition | Alleviated liver inflammation in ALD models |

| Cytotoxicity | Induction of apoptosis | Effective against various cancer cell lines |

Q & A

Q. What are the established molecular targets of Ginsenoside Rk2 in inflammatory bowel disease (IBD) models?

Basic

this compound modulates the SIRT1-mediated ERK/MEK signaling pathway, as demonstrated in human intestinal epithelial THP-1 cells and Caco-2 colorectal adenocarcinoma models. Key findings include reduced phosphorylation of ERK/MEK proteins and increased SIRT1 expression, which attenuates apoptosis and inflammatory cytokine release (e.g., IL-1β, TNF-α) . Methodologically, these effects were validated using siRNA knockdown of SIRT1 and pharmacological activators/inhibitors (e.g., fisetin for ERK activation) to establish causality .

Q. What in vitro models are validated for studying this compound's therapeutic effects on ulcerative colitis?

Basic

The human THP-1 monocytic cell line and Caco-2 colorectal adenocarcinoma cells are widely used to simulate ulcerative colitis. These models employ lipopolysaccharide (LPS)-induced inflammation, followed by assays like CCK-8 for cell viability and flow cytometry for apoptosis quantification. RT-qPCR and Western blotting are standard for evaluating cytokine mRNA levels (IL-6, TNF-α) and protein expression (Bcl-2, Bax, caspase-3) .

Q. How do researchers reconcile conflicting data on this compound's concentration-dependent efficacy across experimental systems?

Advanced

Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, oxygen levels) or analytical methods. For example, LC-MS/MS quantification (retention time: 30.57 min; m/z: 627.4207) reveals significant batch-to-batch variability in this compound purity, impacting biological activity . Rigorous standardization of cell lines, dose ranges (e.g., 6.79–730.79 mg/L ), and replication across independent labs are critical to mitigate inconsistencies.

Q. What methodological considerations are paramount when designing rescue experiments for mechanistic validation?

Advanced

Rescue experiments require orthogonal validation tools, such as:

- Pharmacological agents : SRT1720 (SIRT1 activator) and fisetin (ERK activator) to reverse Rk2-induced effects .

- Genetic interventions : siRNA-mediated SIRT1 knockdown to confirm pathway dependency.

Controls must include vehicle-treated groups and baseline measurements of pathway activation (e.g., phosphorylated ERK/MEK levels via Western blot) .

Q. Which analytical techniques are recommended for quantifying this compound in complex biological matrices?

Basic

Liquid chromatography-mass spectrometry (LC-MS) with the following parameters ensures precise quantification:

- Retention time : 30.57 min

- Mass-to-charge ratio (m/z) : 627.4207 (M + Na)

- Mass error tolerance : ≤3.03 ppm .

Sample preparation should include protein precipitation and solid-phase extraction to minimize matrix interference.

Q. How can experimental protocols be optimized to reduce variability in this compound studies?

Advanced

- Cell culture standardization : Use serum-free media during treatment phases to avoid growth factor interference.

- Dose calibration : Pre-test batches via LC-MS to ensure consistent purity (e.g., 24.21 ± 1.21 mg/L in fungal biotransformation studies ).

- Multivariate analysis : Apply ANOVA to account for interactions between variables like oxygen tension and treatment duration .

Q. What apoptosis-related biomarkers are modulated by this compound in IBD models?

Basic

Key markers include:

- Pro-apoptotic : Bax, caspase-3 (downregulated by Rk2).

- Anti-apoptotic : Bcl-2 (upregulated by Rk2).

These were quantified via flow cytometry (Annexin V/PI staining) and Western blot in THP-1 cells .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Rk2 research?

Advanced

- Non-linear regression : Fit data to sigmoidal dose-response curves (e.g., GraphPad Prism).

- Hierarchical modeling : Account for nested variables (e.g., cell line subtypes).

- Meta-analysis : Pool data from multiple studies to identify trends, particularly when bioavailability differs between in vitro and in vivo systems .

Q. How does this compound influence cytokine dynamics in inflamed intestinal epithelium?

Basic

Rk2 reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by ≥50% in LPS-stimulated Caco-2 cells, as measured by RT-qPCR. Anti-inflammatory IL-10 levels remain stable, suggesting selective modulation of NF-κB signaling rather than broad immunosuppression .

Q. What strategies address the bioavailability gap between in vitro potency and in vivo efficacy of this compound?

Advanced

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGBQZAELMGYNO-YMWSGFAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.